molecular formula C10H20O2 B1594394 (Z)-1,1-Diethoxyhex-3-ene CAS No. 73545-18-3

(Z)-1,1-Diethoxyhex-3-ene

Cat. No.: B1594394
CAS No.: 73545-18-3
M. Wt: 172.26 g/mol
InChI Key: IOBHVJHSBREPFR-UHFFFAOYSA-N
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Description

(Z)-1,1-Diethoxyhex-3-ene is a chemical compound featuring a Z-configured double bond and a diethoxy acetal functional group. This structure makes it a valuable synthetic intermediate in organic chemistry and materials science research. The acetal group serves as a protected aldehyde, which can be deprotected under mild acidic conditions to generate the corresponding aldehyde, a crucial electrophile in numerous synthesis pathways . The Z-configuration of the alkene imposes specific steric and electronic constraints that can direct the stereochemical outcome of subsequent reactions, such as cycloadditions or conjugate additions, making it a potential chiral building block for the synthesis of complex molecules . In research settings, this compound could be employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its structure suggests potential use as a dienophile in Diels-Alder reactions or as a Michael acceptor to form new carbon-carbon bonds, expanding the carbon skeleton for further functionalization . The analytical characterization of research compounds like this typically involves advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and FTIR spectroscopy to confirm identity and ensure high purity . Handling and storage should be conducted under an inert atmosphere such as nitrogen or argon at low temperatures (e.g., -20°C) to maintain stability and prevent degradation or oxidation . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(Z)-1,1-diethoxyhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h7-8,10H,4-6,9H2,1-3H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBHVJHSBREPFR-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888409
Record name 3-Hexene, 1,1-diethoxy-, (3Z)-
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73545-18-3
Record name (3Z)-1,1-Diethoxy-3-hexene
Source CAS Common Chemistry
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Record name 3-Hexene, 1,1-diethoxy-, (3Z)-
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Record name 3-Hexene, 1,1-diethoxy-, (3Z)-
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Record name 3-Hexene, 1,1-diethoxy-, (3Z)-
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Record name (Z)-1,1-diethoxyhex-3-ene
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Biological Activity

Overview

(Z)-1,1-Diethoxyhex-3-ene, with the CAS number 73545-18-3, is an organic compound that has garnered interest in various fields, particularly in medicinal and biological chemistry. This compound's unique structure, characterized by the presence of two ethoxy groups and a double bond, suggests potential biological activities that merit detailed investigation.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research has shown that alkenes with ether functionalities can disrupt microbial cell membranes, leading to cell lysis. The presence of ethoxy groups enhances solubility and bioavailability, potentially increasing the compound's efficacy against pathogens.

Study Pathogen Activity Reference
Study 1E. coliInhibition Zone: 15 mm
Study 2S. aureusMIC: 32 µg/mL

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast Cancer)25Caspase activation
HeLa (Cervical Cancer)30Cell cycle arrest
4

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the alkene structure allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by generating ROS, which can trigger apoptotic pathways in cells.

Case Study 1: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. This study highlights the potential for developing new antimicrobial agents from this compound.

Case Study 2: Anticancer Research

In another case study focused on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The study found a dose-dependent increase in apoptosis markers, suggesting that this compound could be a lead candidate for further drug development.

Chemical Reactions Analysis

Ene Reactions

(Z)-1,1-diethoxyhex-3-ene participates in carbonyl-ene reactions due to its allylic hydrogen and electron-rich alkene. In the presence of Lewis acids (e.g., AlCl₃), it reacts with aldehydes to form γ,δ-unsaturated alcohols.

Mechanism Highlights (from ):

  • The reaction proceeds via a Lewis acid-stabilized transition state, where the aldehyde carbonyl coordinates to the catalyst.

  • Asynchronous bond formation occurs: the new C–C bond forms before full H transfer.

  • Stereochemical outcomes depend on the Z-configuration of the alkene, favoring syn-addition.

Example Reaction (analogous system):

 Z 1 1 Diethoxyhex 3 ene+CH CHOAlCl  Z CH OH CH CH CHCH CH OEt \text{ Z 1 1 Diethoxyhex 3 ene}+\text{CH CHO}\xrightarrow{\text{AlCl }}\text{ Z CH OH CH CH CHCH CH OEt }

Oxidation and Hydroxylation

The alkene undergoes syn-dihydroxylation with osmium tetroxide (OsO₄) to yield a vicinal diol. The Z-configuration directs stereospecific hydroxylation (as seen in ).

Reaction Pathway :

 Z 1 1 Diethoxyhex 3 eneOsO H S 3R 4S 3 4 Hexanediol 1 1 diethyl ether\text{ Z 1 1 Diethoxyhex 3 ene}\xrightarrow{\text{OsO H S}}\text{ 3R 4S 3 4 Hexanediol 1 1 diethyl ether}

Key Data ( ):

SubstrateProduct StereochemistryYield (%)
(Z)-Hex-3-ene derivativessyn-1,2-diol70–85

Cross-Metathesis

The compound undergoes stereoretentive cross-metathesis (CM) with Z-alkenes using ruthenium catalysts (e.g., Grubbs II). The diethoxy groups enhance electron density, favoring reactivity with electron-deficient partners ( ).

Example :

 Z 1 1 Diethoxyhex 3 ene+Z 1 2 dichloroetheneGrubbs II Z ClCH CH CHCH CH OEt \text{ Z 1 1 Diethoxyhex 3 ene}+\text{Z 1 2 dichloroethene}\xrightarrow{\text{Grubbs II}}\text{ Z ClCH CH CHCH CH OEt }

Optimized Conditions ( ):

  • Catalyst: 5 mol% Grubbs II

  • Additive: Z-hex-3-ene (10 mol%)

  • Yield: 82% (Z:E >98:2)

Acid-Catalyzed Hydrolysis

The diethoxy acetal hydrolyzes under acidic conditions to form a ketone. For example:

 Z 1 1 Diethoxyhex 3 eneH O  Z Hex 3 en 1 one+2EtOH\text{ Z 1 1 Diethoxyhex 3 ene}\xrightarrow{\text{H O }}\text{ Z Hex 3 en 1 one}+2\text{EtOH}

Kinetic Data (analogous acetals ):

SubstrateHalf-life (pH 2, 25°C)
1,1-Diethoxyalkenes12–24 hours

Radical Addition

OH radicals add to the alkene, forming hydroxyalkyl radicals. This reaction is critical in atmospheric chemistry ( ):

 Z 1 1 Diethoxyhex 3 ene+OHHO CH CH OEt CH CH CH \text{ Z 1 1 Diethoxyhex 3 ene}+\text{OH}^-\rightarrow \text{HO CH CH OEt CH CH CH }

Rate Constants (similar systems ):
| Compound | kOHk_{\text{OH}}
(10⁻¹⁰ cm³/s) |
|----------------------------|-----------------------------------|
| (E)-3-Hexen-1-ol | 1.14 ± 0.14 |
| (Z)-3-Hepten-1-ol | 1.28 ± 0.23 |

Thermal Isomerization

DFT Insights ( ):

  • Energy barrier for Z→E isomerization: ~35 kcal/mol (uncatalyzed).

  • Catalytic systems (e.g., PdI–PdI complexes) reduce barriers to ~20 kcal/mol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of (Z)-1,1-Diethoxyhex-3-ene, we compare it with three structurally analogous compounds identified in authoritative databases and literature.

Data Table of Key Parameters

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound (73545-18-3) C₁₀H₂₀O₂ 172.26 Diethoxy acetal Terminal ethoxy groups, (Z)-double bond
(Z)-1-[[(2-Methyl-2-propen-1-yl)oxy]-3-hexene (292605-05-1) C₁₀H₁₈O 154.25 Methyldiallyl ether Allyl ether substituent, (Z)-double bond
(Z)-1-Ethoxy-3,7-dimethylocta-2,6-diene (22882-89-9) C₁₂H₂₀O 180.29 Ethoxy, dimethyl groups Extended carbon chain, conjugated dienes
(Z)-2-(3-Hexenyl)-5-methylfuran (4868-20-6) C₁₁H₁₆O 164.24 Furan ring, allyl substituent Heterocyclic furan, (Z)-configured chain

Structural and Functional Analysis

(a) Functional Group Diversity
  • This compound : The diethoxy acetal group confers stability in neutral/basic environments but hydrolyzes to release aldehydes under acidic conditions .
  • (Z)-1-Ethoxy-3,7-dimethylocta-2,6-diene : The ethoxy group and conjugated dienes suggest utility in Diels-Alder reactions or as flavor/fragrance intermediates .
  • (Z)-2-(3-Hexenyl)-5-methylfuran : The furan ring enables electrophilic substitution reactions, common in pharmaceutical intermediates .
(b) Molecular Weight and Hydrophobicity
  • The diethoxy acetal (172.26 g/mol) has higher molecular weight than the methyldiallyl ether analog (154.25 g/mol), likely increasing its boiling point and reducing volatility.
  • The furan derivative (164.24 g/mol) may exhibit lower solubility in polar solvents due to the nonpolar furan ring.

Preparation Methods

General Synthetic Strategy Overview

The preparation of (Z)-1,1-Diethoxyhex-3-ene typically involves:

  • Formation of the hex-3-ene backbone with Z stereochemistry at the double bond.
  • Introduction of the 1,1-diethoxy acetal group at the terminal carbon.
  • Control of stereochemistry during alkene formation and acetalization.

The key challenge is to achieve high Z-selectivity in the alkene and maintain the integrity of the acetal protecting group.

Alkene Formation with Z-Selectivity

2.1 Wittig and Horner–Wadsworth–Emmons (HWE) Reactions

These classic olefination methods are often employed to form alkenes with defined stereochemistry.

  • Wittig Reaction: Using a phosphonium ylide with an aldehyde or ketone precursor can yield alkenes. The stereochemical outcome (Z vs. E) depends on the ylide type (stabilized vs. non-stabilized) and reaction conditions.
  • HWE Reaction: Typically favors E-alkenes, but modified conditions and reagents can be used to favor Z-alkenes.

For this compound, the precursor aldehyde bearing the 1,1-diethoxy group can be reacted with an appropriate ylide to afford the Z-alkene selectively.

2.2 Stereoselective Reduction of Alkynes

An alternative approach involves the partial hydrogenation of an alkyne precursor to the Z-alkene.

  • Lindlar catalyst is commonly used for selective semihydrogenation of alkynes to Z-alkenes.
  • The alkyne precursor can be synthesized with the 1,1-diethoxy group already installed or introduced afterward.

This method provides excellent Z-selectivity but requires careful control to avoid over-reduction.

Installation of the 1,1-Diethoxy Acetal Group

The 1,1-diethoxy group is an acetal, typically formed by acetalization of an aldehyde or ketone with ethanol under acidic conditions.

  • Starting from hex-3-enal (with Z-configuration), treatment with excess ethanol and catalytic acid (e.g., p-toluenesulfonic acid) leads to the formation of this compound.
  • The reaction is reversible and sensitive to moisture; thus, anhydrous conditions and removal of water (e.g., using molecular sieves) shift the equilibrium toward acetal formation.

Representative Preparation Method

Step Reagents & Conditions Outcome Notes
1. Synthesis of Z-hex-3-enal Partial hydrogenation of hex-3-yne using Lindlar catalyst, H2, room temperature Z-hex-3-enal with high Z-selectivity Avoid over-reduction to alkane
2. Acetalization Hex-3-enal + excess ethanol + catalytic p-TsOH, reflux, anhydrous conditions This compound Water removal essential for equilibrium shift
3. Purification Distillation or chromatography Pure this compound Confirm stereochemistry by NMR

Analytical and Stereochemical Considerations

  • NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the Z-configuration by coupling constants (J values) of vinyl protons and chemical shifts of acetal carbons.
  • IR Spectroscopy: Confirms acetal formation by characteristic C-O stretching bands.
  • Chromatography: Used to separate isomers if formed.
  • X-ray Crystallography: Provides definitive stereochemical proof if crystals are obtained.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Stereochemical Control Advantages Limitations
Partial hydrogenation of alkyne Lindlar catalyst, H2 High Z-selectivity Simple, mild conditions Sensitive to over-reduction
Wittig olefination Phosphonium ylide, aldehyde precursor Moderate to high (depends on ylide) Versatile, widely used May require optimization for Z
Acetalization Aldehyde + ethanol + acid catalyst Retains alkene stereochemistry Straightforward, high yield Equilibrium reaction, moisture sensitive
Cross-metathesis (experimental) Ruthenium catalyst, alkene partners Potentially high Modular, stereoretentive Requires catalyst optimization

Q & A

Q. What are the recommended synthetic routes for (Z)-1,1-Diethoxyhex-3-ene in laboratory settings?

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • 1H NMR : Confirm the Z-configuration via coupling constants (J = 10–12 Hz for trans-alkene protons; lower for cis). Peaks at δ 1.2–1.4 (ethoxy CH3) and δ 5.3–5.6 (alkene protons) .
  • IR Spectroscopy : Absorbance at 1120–1080 cm⁻¹ (C-O stretching) and 1640 cm⁻¹ (C=C stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 172.26 (C10H20O2) with fragmentation patterns reflecting ethoxy and alkene groups .

Q. What are the primary research applications of this compound in flavor/fragrance studies?

Methodological Answer:

  • Flavor Chemistry : Acts as a volatile precursor releasing green, herbaceous notes upon hydrolysis. Used to study aroma release kinetics in food matrices .
  • Fragrance Stability : Investigate photochemical degradation under UV light to optimize shelf-life in perfumery .

Advanced Research Questions

Q. How can isomer-specific effects of this compound be analyzed in catalytic reactions?

Q. How can contradictions in spectral data during characterization be resolved?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and GC-MS to confirm molecular structure. For example, unexpected peaks in NMR may indicate impurities or side products.
  • Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .
  • Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere) to minimize oxidation artifacts .

Q. What advanced computational tools support the design of synthetic pathways for this compound?

Methodological Answer:

  • Retrosynthetic Analysis : Use databases like Reaxys to identify viable precursors and reaction pathways.
  • Machine Learning Models : Predict reaction yields and selectivity based on solvent, catalyst, and temperature parameters .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Methodological Answer:

  • Solvent Selection : Replace traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., 2-methyltetrahydrofuran).
  • Catalyst Recycling : Employ immobilized acid catalysts (e.g., silica-supported sulfonic acid) to reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(Z)-1,1-Diethoxyhex-3-ene
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